Dezinamide
Overview
Description
Dezinamide is a potential antiepileptic drug that binds to the voltage-sensitive sodium channel . It is a metabolite of fluzinamide and is active in preventing maximal seizures induced in mice or rats by electroshock and threshold seizures induced in mice by metrazol, bicuculline, and picrotoxin .
Molecular Structure Analysis
Dezinamide has a molecular weight of 260.21 and its molecular formula is C11H11F3N2O2 . It’s important to note that the structure of a molecule can greatly influence its physicochemical properties and biological activity.Scientific Research Applications
Tuberculosis Treatment
Dezinamide, known as Pyrazinamide in scientific research, has been extensively studied for its role in treating tuberculosis (TB). It is a critical component of the standard first-line therapy for drug-susceptible TB and is also used in second-line treatment regimens for multidrug-resistant TB (MDR-TB). Pyrazinamide's unique ability to shorten drug therapy by several months and reduce disease relapse rates makes it an irreplaceable part of TB treatment. This is due to its bactericidal properties against semi-dormant mycobacteria not killed by other antituberculosis drugs (Lamont, Dillon, & Baughn, 2020).
Drug-Resistant Tuberculosis
A significant amount of research has focused on the role of Pyrazinamide in the context of drug-resistant tuberculosis. Studies have investigated the mechanisms of Pyrazinamide resistance, often linked to mutations in the pncA gene of Mycobacterium tuberculosis. This resistance poses challenges in the treatment of MDR-TB, highlighting the need for comprehensive susceptibility testing and understanding of the molecular mechanisms behind Pyrazinamide resistance (Allana et al., 2017).
Pharmacokinetics and Drug Formulation
Research has also explored the pharmacokinetics of Pyrazinamide, focusing on optimizing dosing regimens for both drug-sensitive and resistant TB. This involves understanding how different doses affect drug exposure and efficacy, especially in diverse patient populations, including those with HIV/TB co-infection (Chirehwa et al., 2017). Moreover, studies on formulating Pyrazinamide into polymeric nanoparticles have been conducted to improve drug delivery, targeting specific cells like alveolar macrophages, and enhancing patient compliance (Varma et al., 2015).
Host Immune Response Modulation
Another interesting area of research is the investigation into Pyrazinamide's effects on the host immune response during Mycobacterium tuberculosis infection. Studies have suggested that Pyrazinamide, in addition to its antimicrobial properties, may modulate the release of pro-inflammatory cytokines and chemokines, thus influencing the host's immune response to TB infection (Manca et al., 2013).
Molecular and Structural Analysis
Additionally, molecular andstructural analysis of Pyrazinamide and its associated proteins have been undertaken to predict and understand resistance mechanisms. For example, the use of computational methods to assess the impact of mutations on the 3D structure of pncA (pyrazinamidase), which is crucial for drug activation, has provided insights into Pyrazinamide resistance. This research can aid in the development of molecular diagnostic tests for Pyrazinamide resistance in clinical settings (Karmakar et al., 2020).
Role in Mycobacterium tuberculosis Energetics and Transport
Studies have also shown that Pyrazinamide disrupts the membrane energetics and inhibits membrane transport function in Mycobacterium tuberculosis. This disruption is linked to its preferential activity against old non-replicating bacilli, contributing to its unique role in TB treatment (Zhang et al., 2003).
Identification of New Anti-Tubercular Agents
The development of new anti-tubercular agents also involves the study of Pyrazinamide derivatives. Researchers have synthesized and evaluated various compounds for their anti-tubercular activity, expanding the arsenal against Mycobacterium tuberculosis, particularly strains resistant to conventional drugs (Srinivasarao et al., 2020).
Safety And Hazards
While specific safety and hazard information for Dezinamide is not available in the search results, it’s important to note that all drugs have potential side effects and risks. These should be thoroughly evaluated and understood before use .
Relevant Papers One relevant paper titled “Dezinamide for partial seizures: results of an n-of-1 design trial” discusses a double-blind, placebo-controlled trial that showed Dezinamide’s preliminary evidence of efficacy and safety in an open-label study . The trial used an n-of-1 (single-patient) design and found that Dezinamide showed minimal clinical toxicity and significant efficacy .
properties
IUPAC Name |
3-[3-(trifluoromethyl)phenoxy]azetidine-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2/c12-11(13,14)7-2-1-3-8(4-7)18-9-5-16(6-9)10(15)17/h1-4,9H,5-6H2,(H2,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAILJLSVRAGSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)N)OC2=CC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40238406 | |
Record name | Dezinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40238406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dezinamide | |
CAS RN |
91077-32-6 | |
Record name | Dezinamide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091077326 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dezinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40238406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEZINAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C85G40F6YS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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